molecular formula C18H14BrNO4S B3570073 ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate

ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate

Cat. No. B3570073
M. Wt: 420.3 g/mol
InChI Key: ZPBOMWGTVILEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate, also known as EBF, is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential use as an anti-cancer drug. EBF belongs to the class of compounds known as furoyl thiophenes, which have been found to exhibit potent anti-tumor activity in preclinical studies.

Mechanism of Action

The mechanism of action of ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cancer cell proliferation and survival. ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival. ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has also been found to downregulate the expression of several proteins involved in the cell cycle, such as cyclin D1 and CDK4, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been found to exhibit anti-inflammatory activity in animal models of inflammation. ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate is its potent anti-cancer activity, which makes it a promising candidate for cancer treatment. ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one of the limitations of ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the safety and toxicity profile of ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate before it can be considered for clinical use.

Future Directions

There are several future directions for research on ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate. Another direction is the investigation of the potential of ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate as a combination therapy with other anti-cancer drugs. Furthermore, more studies are needed to understand the mechanism of action of ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate and to identify potential biomarkers that can predict its efficacy in cancer treatment. Finally, the safety and toxicity profile of ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate need to be further evaluated in preclinical studies before it can be considered for clinical trials.
In conclusion, ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate is a synthetic compound with promising anti-cancer properties. Its ease of synthesis and potent anti-tumor activity make it an attractive candidate for cancer research. Future studies are needed to fully understand the mechanism of action of ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate and to evaluate its safety and efficacy in preclinical models.

Scientific Research Applications

Ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been extensively studied for its anti-cancer properties. In vitro studies have shown that ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate induces cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer. ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has also been found to inhibit tumor growth in animal models of breast and lung cancer. Furthermore, ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been shown to enhance the efficacy of chemotherapy drugs, suggesting that it may have potential as a combination therapy for cancer treatment.

properties

IUPAC Name

ethyl 4-(4-bromophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO4S/c1-2-23-18(22)15-13(11-5-7-12(19)8-6-11)10-25-17(15)20-16(21)14-4-3-9-24-14/h3-10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBOMWGTVILEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-bromophenyl)-2-[(furan-2-ylcarbonyl)amino]thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate
Reactant of Route 3
ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate
Reactant of Route 5
ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.